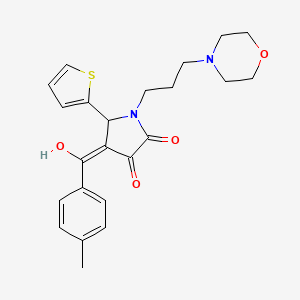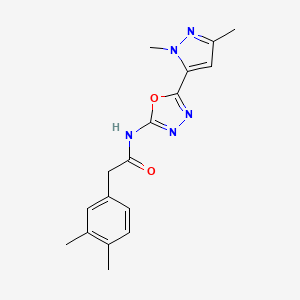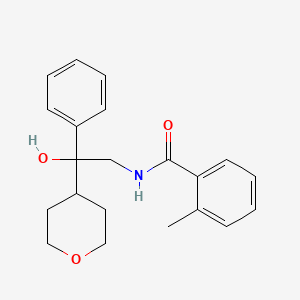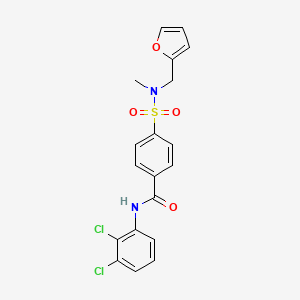
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, also known as DCPA, is a synthetic compound that belongs to the class of coumarins. It is a white crystalline solid that is soluble in water and ethanol. DCPA has been used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant and anti-inflammatory effects. It has been demonstrated to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. This compound has also been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized. This compound has been shown to have low toxicity and can be used at relatively high concentrations in vitro. However, this compound has some limitations for lab experiments. It is insoluble in organic solvents, which can make it difficult to use in certain assays. In addition, this compound has a short half-life in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand the molecular targets of this compound and its downstream effects. In addition, more research is needed to evaluate the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid can be synthesized through a multi-step process starting from salicylaldehyde and acetylacetone. The first step involves the condensation of salicylaldehyde and acetylacetone to form 3-(2-hydroxyphenyl)-1-(2,4-pentanedionyl)prop-2-en-1-one. This intermediate is then cyclized using a base catalyst to form 3-(2-hydroxyphenyl)-2H-chromen-2-one. The final step involves the reduction of the carbonyl group using a reducing agent to form this compound.
Aplicaciones Científicas De Investigación
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. This compound has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBOHHSPEYSM-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2555894.png)

![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)


![N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555904.png)
![4-Chloro-3,5-dimethylphenyl 4-{4-[(4-chloro-3,5-dimethylphenoxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2555905.png)
![2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2555906.png)
![N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide](/img/structure/B2555907.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2555912.png)
![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)
